![molecular formula C16H18N10 B2426072 N-メチル-N,1-ビス({3-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル})アゼチジン-3-アミン CAS No. 2198443-89-7](/img/structure/B2426072.png)
N-メチル-N,1-ビス({3-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル})アゼチジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is a complex organic compound characterized by its intricate molecular structure
科学的研究の応用
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include potential use as a pharmaceutical agent due to its structural similarity to other biologically active compounds.
Medicine: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine has shown promise in preclinical studies for its antitumor and anti-inflammatory properties. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.
作用機序
Target of Action
The primary targets of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts the DNA repair pathways and cell proliferation processes, respectively .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . On the other hand, the inhibition of EGFR disrupts cell proliferation processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that such studies may also be applicable for this compound.
Result of Action
The compound induces apoptosis in cancer cells, arresting the cell cycle at the G2/M phase . It upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . These changes lead to the death of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine ring system. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amines or alcohols.
類似化合物との比較
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine
Uniqueness: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine stands out due to its unique structural features, such as the presence of two triazolo[4,3-b]pyridazine moieties and the azetidine ring. These structural elements contribute to its distinct biological and chemical properties compared to similar compounds.
生物活性
N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The compound can be characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine |
Molecular Formula | C₁₅H₁₈N₈ |
Molecular Weight | 318.36 g/mol |
CAS Number | Not available |
Synthesis
The synthesis of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine involves several steps including the formation of azetidine rings and triazole derivatives. The synthetic pathway typically includes:
- Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Azetidine Formation : Cyclization reactions that yield the azetidine core structure.
- Methylation : Final methylation step to achieve the N-methyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various strains of bacteria and fungi. For instance:
- Activity against Mycobacterium tuberculosis : The compound exhibited IC50 values ranging from 1.35 to 2.18 μM in inhibiting Mycobacterium tuberculosis H37Ra .
Antiviral Properties
The compound has also been evaluated for antiviral activity. In vitro studies suggest that it may inhibit viral replication in specific assays targeting HIV and other viruses.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) indicate that N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is relatively non-toxic at effective concentrations .
The biological activity of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic pathways in target organisms.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with specific enzymes or receptors relevant to its biological targets.
Study 1: Antitubercular Activity
In a recent study published in RSC Advances, a series of triazole derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, several derivatives demonstrated promising results with IC90 values indicating effective inhibition against Mycobacterium tuberculosis .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of similar triazole compounds showed that modifications in the molecular structure significantly enhanced their efficacy against HIV reverse transcriptase . This suggests that structural variations in compounds like N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine could lead to improved antiviral agents.
特性
IUPAC Name |
N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-17-19-13-4-6-15(21-25(10)13)23(3)12-8-24(9-12)16-7-5-14-20-18-11(2)26(14)22-16/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDROXBAPVFHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。